molecular formula C6H9NOS B1283727 2-Amino-1-(thiophen-3-yl)ethan-1-ol CAS No. 102090-45-9

2-Amino-1-(thiophen-3-yl)ethan-1-ol

Cat. No. B1283727
CAS RN: 102090-45-9
M. Wt: 143.21 g/mol
InChI Key: RKUNYEOWLVWVAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various thiophene derivatives, including those related to 2-Amino-1-(thiophen-3-yl)ethan-1-ol, has been explored in several studies. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which involved starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. This intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another study reported the synthesis of 2-(thiophen-2-yl)ethanamine through a multi-step process starting with Knoevenagel-Doebner condensation, followed by amination, copper-catalyzed reduction, and finally, Hoffman rearrangement to yield the final product .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives were characterized using various spectroscopic techniques. In the case of Schiff bases derived from thiophene carbonitriles, the structures were established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the novel compounds involving thiazol and thiophene moieties were characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations were also performed to optimize the structure and interpret the vibrational spectra .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of thiophene derivatives. For example, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts involved the interaction of the corresponding acids with various organic and inorganic bases and salts in alcoholic or aqueous media . The study on allosteric enhancers of the A1 adenosine receptor indicated that the substitution at the thiophene C-5 position had a significant effect on activity, suggesting the importance of chemical modifications on the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural data and reactivity profiles. The DFT studies provided information on the equilibrium geometry, bonding features, and vibrational wave numbers, as well as the thermodynamic stability and reactivity of the compounds in the ground and excited states . The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes highlighted the effect of electron-withdrawing or electron-releasing groups on the phenyl of an arylpiperazine moiety and the impact of small alkyl groups or aryl moieties at the thiophene C-5 position on allosteric enhancer activity .

Scientific Research Applications

  • DNA Interaction and Docking Studies : The Schiff base ligand derived from 2,6-diaminopyridine and its complexes, including 2-Amino-1-(thiophen-3-yl)ethan-1-ol derivatives, were studied for their DNA binding properties. These compounds showed promising results as potential drug candidates due to their DNA binding activity (Kurt, Temel, Atlan, & Kaya, 2020).

  • Synthesis of Polysubstituted Pyrroles : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives involved the use of 2-Amino-1-(thiophen-3-yl)ethan-1-ol derivatives. This process highlighted the compound's utility in organic synthesis and green chemistry applications (Kumar, Rāmānand, & Tadigoppula, 2017).

  • Antimicrobial Activity Study : Schiff base derivatives with thiophene, including compounds structurally related to 2-Amino-1-(thiophen-3-yl)ethan-1-ol, were synthesized and evaluated for their antimicrobial properties. The study found significant antibacterial activities against various pathogens, suggesting potential for drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).

  • Synthesis of Amino Acids Derivatives : The study synthesized and analyzed 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, demonstrating the compound's application in the synthesis of biologically active compounds (Safonov, Panasenko, & Knysh, 2017).

  • Anti-oxidant and Anti-microbial Agent Synthesis : Novel derivatives of 2-Amino-1-(thiophen-3-yl)ethan-1-ol were synthesized and found to have significant antioxidant and antimicrobial activities, indicating potential applications in pharmaceuticals (Gopi, Sastry, & Dhanaraju, 2016).

  • Synthesis of Novel Bioactive Molecules : The compound was used in the synthesis of new bioactive molecules, such as 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives. These molecules were found to have potential as effective antioxidants and antimicrobial agents (Gopi, Sastry, & Dhanaraju, 2016).

Future Directions

The future directions for “2-Amino-1-(thiophen-3-yl)ethan-1-ol” could involve its use in the synthesis of various pharmaceuticals . The optimization of its synthesis process could also be a potential area of research .

properties

IUPAC Name

2-amino-1-thiophen-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNYEOWLVWVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588024
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(thiophen-3-yl)ethan-1-ol

CAS RN

102090-45-9
Record name 2-Amino-1-(thiophen-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of LAH (8.7 g, 225 mmol) in dry THF (300 mL) was added a solution of hydroxy-thiophen-3-yl-acetonitrile (12.5 mL, 90 mmol) in dry THF (50 mL) dropwise at 0° C. under nitrogen atmosphere. Then the mixture was warmed to 25° C. and stirred overnight. After cooling to 10° C., H2O (8.7 mL) was added to the solution, followed by NaOH solution (8.7 mL, 15%), then H2O (26 mL). The reaction mixture was filtered and the filtrate was concentrated to dryness to afford crude 2-amino-1-thiophen-3-yl-ethanol. (Yield 12.9 g, crude). LC-MS: [M+H]+ 144.
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Five

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